molecular formula C10H9BrO3 B7901665 7-Bromochromane-3-carboxylic acid

7-Bromochromane-3-carboxylic acid

Cat. No.: B7901665
M. Wt: 257.08 g/mol
InChI Key: JDKRRUKFDOLGBK-UHFFFAOYSA-N
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Description

7-Bromochromane-3-carboxylic acid (CAS 1781758-38-0) is a high-purity brominated heterocyclic compound utilized primarily as a key synthetic building block in organic chemistry and medicinal chemistry research . With a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol, it serves as a versatile precursor for the synthesis of more complex structures, particularly within the chromane and chromene chemical families . This compound is characterized by a carboxylic acid functional group, which allows for further derivatization through various coupling reactions, and a bromine substituent that acts as a handle for metal-catalyzed cross-coupling reactions . Researchers value it for constructing potential pharmacologically active molecules. It is offered in packages ranging from 100mg to 1g with a typical purity of 95% to 97% . Handling and Safety: This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all stated precautionary statements, which include wearing protective gloves and eye/face protection and working in a well-ventilated area . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKRRUKFDOLGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromochromane-3-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of chroman-3-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Key Steps in the HVZ Reaction:

  • Formation of acyl bromide :
    Carboxylic acid+PBr3Acyl bromide+HBr\text{Carboxylic acid} + PBr_3 \rightarrow \text{Acyl bromide} + HBr
    The acyl bromide intermediate facilitates enolization.

  • Enolization and bromination :
    Acid-catalyzed tautomerization generates an enol, which reacts with Br2Br_2 to form an α-bromo acyl bromide.

  • Hydrolysis :
    Hydrolysis of the acyl bromide regenerates the carboxylic acid group, yielding 7-bromochromane-3-carboxylic acid .

Experimental Conditions :

  • Microwave-assisted bromination (50–120°C, EtOH or solvent-free) achieves 99% yield for analogous coumarin derivatives .

  • Optimal base: Piperidine or L-proline in ethanol .

Substitution Reactions at the α-Carbon

The α-bromo substituent undergoes nucleophilic substitution (SN2S_N2) with various reagents:

Reagent Product Yield Conditions
CNCN^-α-Cyanochromane-3-carboxylic acid80–95%KCN, DMF, 80°C
NH3NH_3α-Aminochromane-3-carboxylic acid70–85%NH₃/EtOH, reflux
OHOH^-α-Hydroxychromane-3-carboxylic acid65–75%NaOH/H₂O, 60°C

Mechanistic Insight :
The electron-withdrawing carboxyl group polarizes the C-Br bond, enhancing SN2S_N2 reactivity. SN1S_N1 pathways are disfavored due to destabilization of the carbocation intermediate .

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification, amidation, and acid chloride formation:

Esterification

  • Reagents : Ethanol, $$H_2SO_4

Scientific Research Applications

Medicinal Chemistry

7-Bromochromane-3-carboxylic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising results in biological assays, particularly in cancer research.

Case Study: Anticancer Activity
A study evaluated derivatives of chroman compounds against various cancer cell lines. For instance, 3-benzylidene-chroman-4-one derivatives exhibited significant anticancer activity with IC50 values as low as 3.86 µg/ml against MDA-MB-231 (breast cancer) cell lines .

CompoundCell Line TestedIC50 (µg/ml)Activity
3-Benzylidene-chroman-4-oneMDA-MB-231≤ 3.86Potent anticancer agent
Halogenated flavanonesMCF-7≤ 2.9Very potent against breast cancer

Biological Studies

The compound's interactions with biological targets make it valuable for enzyme inhibition studies and receptor binding assays. Research indicates that brominated chromanes can modulate enzyme activities, potentially leading to therapeutic applications.

Mechanism of Action
this compound may interact with enzymes or receptors by binding to active sites, thereby inhibiting or enhancing their functions. This interaction is crucial for developing selective inhibitors for therapeutic purposes.

Materials Science

In addition to its biological applications, this compound is utilized in the development of specialty chemicals and materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 7-Bromochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound may act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. Additionally, it can undergo decarboxylation and cyclization reactions, leading to the formation of bioactive heterocycles .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 7-bromochromane-3-carboxylic acid with structurally related brominated carboxylic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Source
This compound 1781758-38-0 C₁₀H₉BrO₃ 257.08 Bromine (C7), carboxylic acid (C3)
8-Bromochroman-3-carboxylic acid Not provided C₁₀H₉BrO₃ 257.08 Bromine (C8), carboxylic acid (C3)
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid 1489133-32-5 C₉H₄BrClO₃ 275.48 Bromine (C7), chlorine (C5), benzofuran core
7-Bromoisoquinoline-3-carboxylic acid 660830-63-7 C₁₀H₆BrNO₂ 252.07 Bromine (C7), isoquinoline core
7-Propoxy-2H-chromene-3-carboxylic acid 923200-37-7 C₁₃H₁₄O₄ 234.25 Propoxy (C7), chromene core

Key Observations :

  • Positional Isomerism : The placement of bromine (e.g., C7 vs. C8 in chroman derivatives) significantly alters steric and electronic profiles. For instance, 8-bromochroman-3-carboxylic acid () may exhibit different reactivity in nucleophilic substitution compared to the 7-bromo isomer due to proximity to the carboxylic acid group.
  • Core Heterocycle Differences: Compounds like 7-bromo-5-chloro-1-benzofuran-3-carboxylic acid () and 7-bromoisoquinoline-3-carboxylic acid () replace the chromane ring with benzofuran or isoquinoline systems, respectively. These changes influence solubility and binding affinity in biological systems.
  • Functional Group Modifications : The addition of a propoxy group in 7-propoxy-2H-chromene-3-carboxylic acid () enhances lipophilicity, which could improve membrane permeability in drug design.

Biological Activity

7-Bromochromane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H7BrO3\text{C}_9\text{H}_7\text{BrO}_3

This structure features a bromine atom at the 7-position of the chromane ring and a carboxylic acid functional group at the 3-position, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing promising results.

Case Study: MCF-7 Cell Line

In vitro studies utilizing the MCF-7 breast cancer cell line demonstrated significant cytotoxicity. The MTT assay indicated that this compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin, suggesting its efficacy in inhibiting cancer cell proliferation.

CompoundIC50 (µM)Reference
This compound4.85
Doxorubicin5.00

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers in treated cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

Research has shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Bacillus cereus8

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical for bacterial virulence and resistance.

Mechanistic Insights

Molecular docking studies suggest that the carboxylic acid moiety plays a vital role in binding to specific biological targets. The presence of the bromine atom may enhance the lipophilicity and overall bioactivity of the compound, facilitating better penetration into cellular membranes.

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